REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[O:14][N:13]=[CH:12][CH:11]=1)([O-])=O>Cl>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[O:14][N:13]=[CH:12][CH:11]=1
|
Name
|
stannous chloride dihydrate
|
Quantity
|
206 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
520 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=NO1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in Example 2
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was refluxed on a steam bath for about 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The solid was added to about 600 ml of ice-water
|
Type
|
ADDITION
|
Details
|
the suspension was made basic to a pH of about 10 with addition of 50% NaOH
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the methylene chloride
|
Type
|
EXTRACTION
|
Details
|
extract over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)C1=CC=NO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |